3-Cyclobutylaniline is a cyclobutylamine derivative used in organic synthesis, specifically in photoredox catalysis. [] It serves as a model substrate for exploring the reactivity of photogenerated amine radical cations. [] These reactions have potential applications in synthesizing various organic compounds, including those with pharmaceutical relevance.
The compound can be synthesized through various methods, primarily involving the alkylation of aniline derivatives with cyclobutyl halides. Its structural formula is represented as C10H13N, and it has a molecular weight of 149.22 g/mol. The compound's InChI Key is YBHWLQKXKZVZRA-UHFFFAOYSA-N, and its canonical SMILES notation is C1CC(C1)C2=CC(=C(C=C2)N)Cl, indicating the presence of both cyclobutane and aniline functionalities .
3-Cyclobutylaniline falls under the classification of aromatic amines due to the presence of the aniline moiety, which consists of a phenyl group attached to an amino group. It is also categorized as a cyclic compound due to the cyclobutane structure.
The synthesis of 3-cyclobutylaniline typically involves a Friedel-Crafts alkylation reaction where aniline reacts with cyclobutyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction results in the formation of the cyclobutyl-substituted aniline .
The molecular structure of 3-cyclobutylaniline features a cyclobutane ring fused to a phenyl group with an amino substituent. The arrangement allows for unique steric and electronic properties that influence its reactivity.
3-Cyclobutylaniline participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-cyclobutylaniline involves its ability to undergo photoredox catalysis, particularly in [4+2] annulation reactions with alkenes and alkynes. This process typically requires visible light to facilitate bond cleavage and formation, leading to complex cyclic structures .
In studies, it has been shown that cyclobutylanilines can efficiently participate in these reactions under mild conditions, yielding high selectivity and efficiency .
Relevant data from various studies indicate that 3-cyclobutylaniline shows significant potential in synthetic applications due to its unique structural characteristics .
3-Cyclobutylaniline is utilized in several scientific domains:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0